![molecular formula C9H10F3NO2 B2513871 2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol CAS No. 942996-03-4](/img/structure/B2513871.png)
2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol
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Overview
Description
2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol is a chemical compound with the molecular formula C9H10F3NO . It is also known as (2R)-2-Amino-2-(4-trifluoromethyl-phenyl)-ethanol .
Molecular Structure Analysis
The molecular structure of 2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol consists of a phenyl ring substituted with a trifluoromethoxy group and an ethanolamine group . The trifluoromethoxy group is a strong electron-withdrawing group, which can influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol can be influenced by factors such as its molecular structure and the nature of its functional groups. For instance, the presence of the trifluoromethoxy group could potentially affect the compound’s polarity, solubility, and reactivity .Scientific Research Applications
Ethanol Therapy in Thyroid and Parathyroid Diseases
Ethanol, a component related to 2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol, has been recognized for its sclerosing properties, offering interventional possibilities in the management of various benign and malignant lesions. Specifically, ultrasound-guided percutaneous ethanol injection therapy (PEIT) has shown promising results in treating autonomous thyroid nodules, benign solitary cold solid, cystic thyroid nodules, and parathyroid tumors. However, it's considered an experimental procedure due to the lack of prospective, randomized clinical trials comparing its effects with standard therapies (Bennedbaek, Karstrup, & Hegedüs, 1997).
Ethanol's Role in Forensic and Clinical Toxicology
Ethanol's analysis in bio-samples is crucial for determining acute alcohol use/abuse in both clinical and forensic settings. New biomarkers have been studied for evaluating acute and chronic ethanol use/abuse, with ethyl glucuronide (EtG) and 5-hydroxytryptophol (5-HTOL) emerging as significant markers in this context. These findings highlight ethanol's importance in understanding alcohol consumption patterns and its potential impacts (Soltaninejad & Shadnia, 2014).
Ethanol Pharmacokinetics in Neonates and Infants
Research into ethanol's pharmacokinetics in neonates and infants has underscored the need for caution in using ethanol-containing medications in these populations. While ethanol has been used in pediatric formulations, its safety and the appropriate exposure levels for neonates and infants have not been well characterized. This prompts a reevaluation of ethanol-containing medications' use to ensure safety and efficacy in vulnerable populations (Marek & Kraft, 2014).
Ethanol Locks in Catheter-Related Bloodstream Infections
Ethanol lock therapy (ELT) for catheter-related bloodstream infection (CRBSI) prophylaxis and treatment demonstrates that prophylactic ELT decreases the rates of infection and catheter removal. Additionally, ELT treatment, when used in combination with systemic antibiotics, shows high efficacy in achieving clinical cure and catheter salvage. These findings suggest ethanol's valuable role in managing CRBSI, contributing to improved patient outcomes in healthcare settings (Tan, Lau, & Guglielmo, 2014).
Future Directions
The future directions for research and development involving 2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol could potentially include exploring its synthesis, reactivity, and potential applications. For instance, it could be interesting to investigate its potential use in the synthesis of other compounds or in various chemical reactions .
properties
IUPAC Name |
2-amino-2-[4-(trifluoromethoxy)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)8(13)5-14/h1-4,8,14H,5,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWLHDJVEDSDGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol | |
CAS RN |
942996-03-4 |
Source
|
Record name | 2-amino-2-[4-(trifluoromethoxy)phenyl]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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